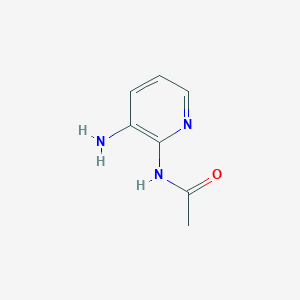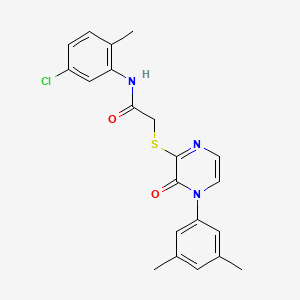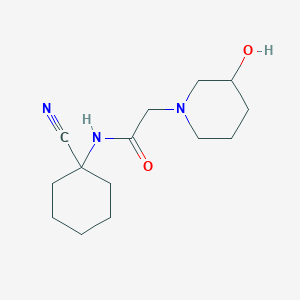
5-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research.
Scientific Research Applications
Synthesis of Novel Derivatives
Research efforts have focused on synthesizing novel derivatives of pyrazole and pyrazolopyrimidine compounds, with aims towards exploring their biological activities. For example, Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidine derivatives, investigating their anticancer and anti-5-lipoxygenase activities. This research demonstrates the versatility of pyrazole-derived compounds in medicinal chemistry, potentially leading to the development of new therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Activities
Another area of interest is the antimicrobial potential of derivatives synthesized from the base compound. Panda et al. (2011) synthesized pyrazolopyridine derivatives and evaluated their antibacterial activity against a range of Gram-negative and Gram-positive bacteria. This research highlights the compound's relevance in addressing bacterial resistance, suggesting a possible role in developing new antibiotics (Panda et al., 2011).
Coordination Chemistry
In coordination chemistry, derivatives of this compound have been utilized to construct metal coordination polymers, which have applications ranging from catalysis to materials science. Cheng et al. (2017) explored the use of bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands to assemble with Zn(II) and Cd(II) ions, leading to the formation of coordination polymers with diverse structural features. These findings contribute to the understanding of how pyrazole-derived compounds can be used in the design of new materials with specific properties (Cheng et al., 2017).
Antituberculosis Activity
The search for new antituberculosis agents has also incorporated the use of pyrazole derivatives. Gezginci et al. (1998) synthesized compounds based on pyridine and pyrazine, assessing their activity against Mycobacterium tuberculosis. The study's findings are critical for developing new treatments for tuberculosis, illustrating the compound's potential utility in infectious disease research (Gezginci et al., 1998).
properties
IUPAC Name |
5-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-11-12(10-18-22-11)15(21)17-7-9-20-8-5-14(19-20)13-4-2-3-6-16-13/h2-6,8,10H,7,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXSZCPBJWWBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426843.png)
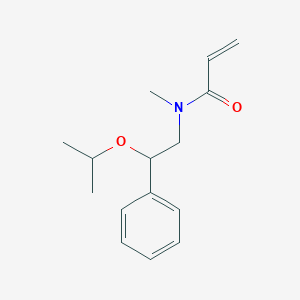
![N-(2-Hydroxy-3-methoxy-2-methylpropyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2426846.png)

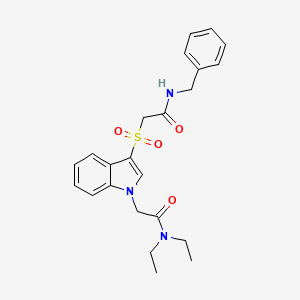
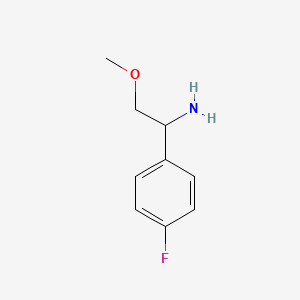
![2-benzyl-N-(5-chloro-2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2426851.png)
![N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2426855.png)
